The Core Properties and Synthetic Utility of 1-(3-Hydroxypropyl)-4-methylpiperazine: A Technical Guide
The Core Properties and Synthetic Utility of 1-(3-Hydroxypropyl)-4-methylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Hydroxypropyl)-4-methylpiperazine, identified by its CAS number 5317-33-9, is a key heterocyclic building block in contemporary medicinal chemistry. This technical guide provides an in-depth analysis of its physicochemical properties, safety and handling protocols, and its significant role as a synthetic intermediate. A detailed experimental protocol for its synthesis is provided, alongside its application in the preparation of the clinically relevant α1-adrenergic receptor antagonist, Naftopidil. Furthermore, the mechanism of action of Naftopidil is illustrated through a detailed signaling pathway diagram, highlighting the therapeutic relevance of piperazine-containing scaffolds.
Physicochemical and Spectroscopic Data
1-(3-Hydroxypropyl)-4-methylpiperazine is a solid at room temperature, appearing as a white to off-white substance.[1][2] It possesses a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol .[1][3] Key physicochemical properties are summarized in Table 1 for ease of reference. Spectroscopic data, essential for its identification and characterization, are presented in Table 2.
Table 1: Physicochemical Properties of 1-(3-Hydroxypropyl)-4-methylpiperazine
| Property | Value | Source(s) |
| CAS Number | 5317-33-9 | [1][3] |
| Molecular Formula | C8H18N2O | [1][3] |
| Molecular Weight | 158.24 g/mol | [1][3] |
| Melting Point | 30 °C | [1][2] |
| Boiling Point | 75-78 °C at 0.5 mmHg | [1][2] |
| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 15.10 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform. Very soluble (1000 g/L) at 25 °C (Calculated).[1][4] | [1][4] |
| Appearance | White to Off-White Solid | [1][2] |
Table 2: Spectroscopic Data for 1-(3-Hydroxypropyl)-4-methylpiperazine
| Spectroscopy | Data | Source(s) |
| ¹H NMR (CDCl₃) | δ= 1.70 (pseudo quintuple peak, J = 5.8 Hz, 2H), 2.26 (s, 3H), 2.35-2.60 (m, 8H), 2.60 (pseudo triple peak, J = 5.8 Hz, 2H), 3.77 (pseudo triple peak, J = 5.3 Hz, 2H), 4.09 (broad single peak, 1H) | [1] |
| InChI | InChI=1S/C8H18N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h11H,2-8H2,1H3 | [1] |
| SMILES | N1(CCCO)CCN(C)CC1 | [1] |
Synthesis and Experimental Protocols
Synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine
A common and efficient method for the synthesis of 1-(3-hydroxypropyl)-4-methylpiperazine involves the nucleophilic substitution reaction between N-methylpiperazine and 3-bromo-1-propanol.[1]
Experimental Protocol:
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Reaction Setup: In a suitable reaction vessel, dissolve N-methylpiperazine (6.99 mL, 63 mmol) in toluene (30 mL).
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Addition of Reagent: Slowly add 3-bromo-1-propanol (2.62 mL, 30 mmol) to the reaction mixture.
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Initial Reaction: Stir the reaction mixture at room temperature overnight.
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Heating: Subsequently, heat the reaction mixture to 80 °C and maintain this temperature for 2 hours.
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Work-up: Cool the reaction mixture to room temperature. Filter the mixture and wash the filter cake thoroughly with toluene.
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Purification: Remove the toluene from the filtrate under reduced pressure. Subject the resulting residue to Kugelrohr distillation (boiling point: 180 °C/2 mbar) to yield the pure product as a colorless oil (4.08 g, 25.8 mmol, 86% yield).[1]
Application in the Synthesis of Naftopidil
1-(3-Hydroxypropyl)-4-methylpiperazine serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its utility in the synthesis of Naftopidil, a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[5] The synthesis of Naftopidil can be achieved through the reaction of 1-(2-methoxyphenyl)piperazine with 2-[(1-naphthyloxy)methyl]oxirane (an epoxide). The hydroxyl group of 1-(3-hydroxypropyl)-4-methylpiperazine can be activated (e.g., by conversion to a leaving group) to react with a suitable naphthol derivative, or alternatively, the piperazine nitrogen can be directly involved in the ring-opening of an epoxide derived from naphthol. A general synthetic approach is outlined below.
Conceptual Experimental Protocol for Naftopidil Synthesis:
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Epoxide Formation: React 1-naphthol with epichlorohydrin in the presence of a base to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane.
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Ring Opening: In a suitable solvent such as ethanol or isopropanol, react the formed epoxide with 1-(3-hydroxypropyl)-4-methylpiperazine. The reaction mixture is typically heated under reflux for several hours.
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Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration. Recrystallization from a suitable solvent like ethanol can be performed to obtain pure Naftopidil.
Role in Drug Discovery: The Case of Naftopidil
Naftopidil is a selective antagonist of the α1D-adrenergic receptor, with a lower affinity for the α1A and α1B subtypes.[1][4] This selectivity is crucial for its therapeutic effect in benign prostatic hyperplasia (BPH). In BPH, the enlarged prostate gland constricts the urethra, leading to lower urinary tract symptoms (LUTS). The smooth muscle of the prostate and bladder neck contains α1-adrenergic receptors, which mediate muscle contraction. By blocking these receptors, particularly the α1D subtype, Naftopidil induces smooth muscle relaxation, thereby alleviating the obstruction and improving urinary flow.[1][3]
Signaling Pathway of α1-Adrenergic Receptors
The signaling pathway initiated by the activation of α1-adrenergic receptors is a classic G-protein coupled receptor (GPCR) cascade. The binding of an agonist (e.g., norepinephrine) to the α1-adrenergic receptor activates the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction. Naftopidil, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire cascade.
Safety and Handling
1-(3-Hydroxypropyl)-4-methylpiperazine is classified as an irritant.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation. |
First Aid Measures:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.
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In case of skin contact: Wash with plenty of soap and water.
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If inhaled: Move person into fresh air.
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If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
Conclusion
1-(3-Hydroxypropyl)-4-methylpiperazine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an important intermediate for the preparation of more complex molecules with significant biological activity, as exemplified by its role in the synthesis of Naftopidil. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals working with piperazine-based compounds. The continued exploration of derivatives of this compound holds promise for the discovery of new therapeutic agents.
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. Naftopidil: View Uses, Side Effects and Medicines [truemeds.in]
- 3. Naftopidil | নাফটোপিডিল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naftopidil - Wikipedia [en.wikipedia.org]
